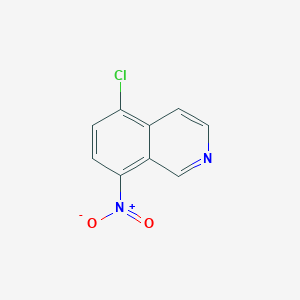

5-Chloro-8-nitroisoquinoline

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 252081. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

5-chloro-8-nitroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVRETDOJATHCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CN=CC2=C1[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90312301 | |

| Record name | 5-CHLORO-8-NITROISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-95-3 | |

| Record name | 5-CHLORO-8-NITROISOQUINOLINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=252081 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-CHLORO-8-NITROISOQUINOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90312301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for 5 Chloro 8 Nitroisoquinoline

Direct Nitration Strategies for Isoquinoline (B145761) Precursors

The introduction of a nitro group at the C8 position of a 5-chloroisoquinoline (B14526) framework is a critical step in the synthesis of the title compound. This is typically accomplished through electrophilic nitration, where the regioselectivity of the reaction is paramount.

Nitration of Chloroisoquinoline Isomers for Regioselective Synthesis

The direct nitration of 5-chloroisoquinoline is a primary route to obtain 5-chloro-8-nitroisoquinoline. The reaction conditions for this transformation are crucial for achieving the desired regioselectivity, favoring nitration at the C8 position. The presence of the chloro group at C5 influences the electronic distribution of the isoquinoline ring, directing the incoming electrophile.

In a related context, the synthesis of 5-bromo-8-nitroisoquinoline (B189721) has been well-documented. This process involves the bromination of isoquinoline to yield 5-bromoisoquinoline, followed by nitration. orgsyn.org To achieve high yields of 5-bromo-8-nitroisoquinoline, it is critical to control the stoichiometry of the brominating agent, N-Bromosuccinimide (NBS), to avoid the formation of di-substituted byproducts. orgsyn.org The subsequent nitration proceeds to furnish the 5-bromo-8-nitroisoquinoline. orgsyn.org This analogical synthesis underscores the feasibility of halogenated isoquinolines as precursors for 8-nitro substituted derivatives.

Analogous Synthetic Routes from Related Halogenated Isoquinolines

The synthesis of halogenated isoquinolines provides a foundation for producing various derivatives, including this compound. For instance, the synthesis of 5-bromo-8-nitroisoquinoline is a well-established procedure that can be adapted. orgsyn.org This method involves the careful control of reaction temperature, often utilizing a dry ice-acetone bath during the addition of reagents. researchgate.net The resulting 5-bromo-8-nitroisoquinoline is a versatile intermediate. orgsyn.org The nitro group can be readily reduced to an amine, which in turn allows for a wide range of further chemical modifications. orgsyn.org

Multi-Component Reactions Involving this compound

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures from simple starting materials in a single step. nih.govjocpr.com These reactions are increasingly utilized in drug discovery for the rapid generation of diverse compound libraries. nih.govjocpr.com

One-Pot Four-Component Reactions for Complex Derivative Synthesis

While specific examples of one-pot four-component reactions directly utilizing this compound are not extensively detailed in the provided search results, the principles of MCRs suggest its potential as a building block. MCRs, such as the Ugi and Passerini reactions, combine an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce peptide-like structures. nih.govorganic-chemistry.org The versatile functional groups of this compound could potentially participate in such reactions. For instance, after reduction of the nitro group to an amine, the resulting 8-amino-5-chloroisoquinoline could serve as the amine component in an Ugi reaction.

A study on the synthesis of bis-dihydroquinazolinone derivatives employed a one-pot five-component reaction, demonstrating the power of MCRs in creating complex heterocyclic systems. researchgate.net This highlights the potential for developing novel MCRs that incorporate the this compound scaffold.

Investigations into Novel Condensation and Cyclization Protocols

The development of new condensation and cyclization protocols is central to expanding the chemical space accessible from this compound. For example, the synthesis of 5-chloro-8-hydroxyquinoline (B194070), a related compound, can be achieved through a cyclization reaction involving 4-chloro-2-aminophenol, 4-chloro-2-nitrophenol, and glycerol. google.comgoogle.com Innovations in this process include the use of boric acid to control the reaction and improve yield and safety. google.com

Furthermore, the synthesis of 5-alkoxy-5H-chromeno[2,3-b]pyridines via a one-pot, two-step transformation of salicylaldehydes and malononitrile (B47326) dimer with an alcohol showcases a novel condensation and cyclization strategy. mdpi.com This type of reaction could be explored for the derivatization of this compound, potentially involving the nitro group or other reactive sites.

Functional Group Interconversions of the Nitro Moiety

The nitro group of this compound is a key functional handle that can be transformed into a variety of other groups, significantly increasing the synthetic utility of the molecule. The reduction of the nitro group to an amine is a particularly valuable transformation. orgsyn.org

This conversion to 8-amino-5-chloroisoquinoline opens up a plethora of synthetic possibilities. The resulting primary amine can undergo N-alkylation, N-acylation, and diazotization reactions, allowing for the introduction of a wide range of substituents at the 8-position. orgsyn.org This versatility makes this compound a valuable precursor for the synthesis of diverse libraries of isoquinoline derivatives for biological screening. The reduction of nitro groups can be achieved using various reagents, including H2 with a palladium catalyst, tin(II) chloride, or sodium dithionite. vanderbilt.edu

Chemoselective Reduction of Nitro Group to Amino functionality

The reduction of the nitro group in nitroaromatic compounds to an amino group is a fundamental transformation in organic synthesis. For substrates like this compound, achieving chemoselectivity is paramount to preserve the chloro substituent and the isoquinoline core.

A variety of reagents and catalytic systems have been developed for the chemoselective reduction of aromatic nitro compounds, which are applicable to this compound. These methods are designed to tolerate other reducible functional groups, such as halogens. organic-chemistry.orgnih.gov The choice of reducing agent and reaction conditions is critical to prevent undesired side reactions like dehalogenation.

Commonly employed methods for this transformation include:

Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). wikipedia.org Careful control of reaction conditions, including hydrogen pressure and temperature, is necessary to favor the reduction of the nitro group over the cleavage of the carbon-chlorine bond.

Metal-Mediated Reductions: Reagents like iron in acidic media, tin(II) chloride, or zinc dust with ammonium (B1175870) chloride are classic and effective choices for nitro group reduction. wikipedia.orgdavidpublisher.com These methods are often cost-effective and proceed under mild conditions.

Hydrazine-Based Reductions: Hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst like Pd/C can selectively reduce nitroarenes. organic-chemistry.org This method can sometimes offer better chemoselectivity compared to catalytic hydrogenation.

The resulting 8-amino-5-chloroisoquinoline is a versatile intermediate, with the amino group providing a handle for further functionalization, such as diazotization, N-acylation, and N-alkylation. orgsyn.org

Transfer Hydrogenation Techniques and Process Optimization

Transfer hydrogenation presents a valuable alternative to traditional catalytic hydrogenation using molecular hydrogen. This technique employs a hydrogen donor molecule in the presence of a catalyst. Formate (B1220265) salts, formic acid, and hydrazine are common hydrogen donors. organic-chemistry.orgmdpi.com

For the reduction of the nitro group in this compound, transfer hydrogenation can offer enhanced chemoselectivity, minimizing the risk of dehalogenation. Microwave-assisted palladium-catalyzed transfer hydrogenation using formate salts has been shown to be an effective method for reducing various organic compounds. organic-chemistry.org

Process optimization for transfer hydrogenation involves several factors:

Catalyst Selection: Palladium-based catalysts are frequently used. However, other metal catalysts, such as those based on rhodium or copper, can also be effective. mdpi.commdpi.com

Hydrogen Donor: The choice of hydrogen donor can influence the reaction rate and selectivity. Formic acid and its salts are widely used due to their efficiency and ease of handling. mdpi.com

Solvent and Temperature: The reaction is typically carried out in a suitable solvent, and the temperature is optimized to ensure a reasonable reaction rate while maintaining selectivity.

Recent advancements have also explored the use of chiral ligands in metal catalysts for asymmetric transfer hydrogenation, which is particularly relevant for the synthesis of chiral alkaloid precursors from related dihydroisoquinoline intermediates. mdpi.comnih.gov

Nucleophilic Aromatic Substitution (SNAr) and Related Processes

The electron-withdrawing nitro group in this compound activates the aromatic ring towards nucleophilic attack, making it a suitable substrate for Nucleophilic Aromatic Substitution (SNAr) reactions. This allows for the introduction of various nucleophiles onto the isoquinoline core.

Vicarious Nucleophilic Substitution of Hydrogen (VNS) on Nitroisoquinolines

Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic compounds like nitroisoquinolines. nih.govorganic-chemistry.orgwikipedia.org This reaction involves the substitution of a hydrogen atom, typically ortho or para to the nitro group, by a nucleophile carrying a leaving group. organic-chemistry.orgkuleuven.be

The general mechanism involves the following steps:

Addition of a carbanion (generated from a CH-acidic compound with a leaving group) to the electron-deficient aromatic ring to form a σH-adduct. organic-chemistry.orgkuleuven.be

Base-induced β-elimination of the leaving group from the adduct. kuleuven.be

Protonation to restore aromaticity. organic-chemistry.org

For nitroquinolines, VNS reactions have been studied, demonstrating the introduction of various substituents. nih.gov The regioselectivity of the attack is influenced by the position of the nitro group and the nature of the nucleophile. nih.govkuleuven.be

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) Methodologies

Oxidative Nucleophilic Substitution of Hydrogen (ONSH) is another important reaction for the functionalization of nitroarenes. In this process, a nucleophile replaces a hydrogen atom on the aromatic ring, and an external oxidizing agent is used to remove the hydride ion and restore aromaticity. rsc.orgchemrxiv.org

Key features of ONSH include:

Direct C-H Amination: An open-air, transition-metal-free method for the direct amination of nitro(hetero)arenes using anilines has been developed via an ONSH pathway. chemrxiv.org

Mechanism: Mechanistic studies suggest the formation of a dianionic intermediate, with the oxidation by molecular oxygen often being the rate-limiting step. chemrxiv.org

Alkoxylation: ONSH has also been successfully applied for the alkoxylation of nitrobenzenes using potassium alkoxides in the presence of oxygen. rsc.org

This methodology provides a direct route to introduce amino and alkoxy groups onto the nitroisoquinoline scaffold.

Regioselectivity and Mechanistic Aspects of Nucleophilic Attack

The regioselectivity of nucleophilic attack on nitroisoquinolines is a critical aspect that determines the structure of the final product. The electron-withdrawing nitro group strongly directs incoming nucleophiles to the positions ortho and para to it. nih.gov

Several factors influence the regioselectivity:

Electronic Effects: The nitro group activates the aromatic ring for nucleophilic attack by stabilizing the intermediate Meisenheimer complex through charge delocalization. nih.gov

Steric Hindrance: The size of the incoming nucleophile can play a significant role. Bulky nucleophiles may favor attack at less sterically hindered positions. nih.gov

Counterion Effects: In some cases, the counterion of the nucleophile can interact with the nitro group, influencing the site of attack. nih.gov

Reaction Conditions: The solvent and base system can affect the nature of the nucleophile and the stability of the intermediates, thereby influencing the regioselectivity. organic-chemistry.orgkuleuven.be

For instance, in the VNS reaction of 8-nitroquinoline (B147351) derivatives, the substitution has been observed to occur at the C7 position. nih.gov DFT calculations have been employed to investigate the reaction pathways and understand the origin of regioselectivity in nucleophilic additions to isoquinoline systems. nih.gov

Derivatization Strategies via the Chloro Substituent

The chloro substituent at the C5 position of this compound serves as a handle for a variety of derivatization reactions, primarily through nucleophilic aromatic substitution (SNAr).

Table 1: Derivatization Reactions of the Chloro Substituent

| Reaction Type | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | 5-Amino-, 5-Alkoxy-, 5-Thio-8-nitroisoquinolines |

| Suzuki Coupling | Arylboronic acids / Palladium catalyst | 5-Aryl-8-nitroisoquinolines |

| Sonogashira Coupling | Terminal alkynes / Palladium and Copper catalysts | 5-Alkynyl-8-nitroisoquinolines |

| Buchwald-Hartwig Amination | Amines / Palladium catalyst | 5-Amino-8-nitroisoquinolines |

These transformations allow for the introduction of a wide range of functional groups at the C5 position, leading to the synthesis of diverse libraries of isoquinoline derivatives for various applications. For example, the related compound 5-chloro-8-hydroxyquinoline has been used as a precursor in the synthesis of hybrid molecules with other bioactive compounds. nih.gov

Substitution Reactions at the Chlorinated Position

The chlorine atom at the 5-position of this compound is expected to be susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing nitro group at the 8-position, which helps to stabilize the intermediate Meisenheimer complex formed during the reaction. iust.ac.irnih.govresearchgate.net The general reactivity for nucleophilic substitution on the isoquinoline ring is most favorable at the 1-position, but the presence of a strong activating group like a nitro group can direct the substitution to other positions. youtube.com

A variety of nucleophiles can be envisioned to displace the chloride, leading to a diverse range of 5-substituted-8-nitroisoquinoline derivatives. These reactions typically proceed under basic conditions and may require heating.

Table 1: Plausible Nucleophilic Substitution Reactions with this compound

| Nucleophile | Reagent Example | Product Type | General Conditions |

| Alkoxides | Sodium methoxide (B1231860) (NaOMe) | 5-Alkoxy-8-nitroisoquinoline | Anhydrous alcohol, heat |

| Amines | Ammonia (NH3), primary/secondary amines | 5-Amino-8-nitroisoquinoline derivatives | Polar solvent (e.g., EtOH, DMSO), heat, often under pressure for volatile amines |

| Thiolates | Sodium thiophenoxide (NaSPh) | 5-Arylthio-8-nitroisoquinoline | Polar aprotic solvent (e.g., DMF, DMSO) |

| Azide (B81097) | Sodium azide (NaN3) | 5-Azido-8-nitroisoquinoline | Polar aprotic solvent (e.g., DMF), heat |

The study of nucleophilic substitution on related chloro-nitro aromatic compounds has shown that such reactions are generally feasible. For instance, the chlorine in 2,4-dinitrochlorobenzene is readily displaced by various nucleophiles. researchgate.net Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one have demonstrated successful nucleophilic displacement of the chloro group by hydrazino, azido, and amino moieties. mdpi.com These examples support the predicted reactivity of this compound.

Cross-Coupling Reactions (Implied by halogen reactivity)

The presence of a chloro substituent on the isoquinoline ring makes this compound a suitable substrate for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling reaction, which forms a new carbon-carbon bond between an organohalide and an organoboron compound, is a cornerstone of modern organic synthesis. libretexts.org Aryl chlorides, including those on heterocyclic systems, can participate in this reaction, often requiring more active catalyst systems compared to their bromo or iodo counterparts. nih.gov The reaction of this compound with various boronic acids or their esters would provide access to a wide array of 5-aryl- or 5-vinyl-8-nitroisoquinolines.

Table 2: Representative Suzuki-Miyaura Coupling of this compound

| Coupling Partner | Product Type | Catalyst | Ligand | Base | Solvent |

| Phenylboronic acid | 5-Phenyl-8-nitroisoquinoline | Pd(OAc)2 or Pd2(dba)3 | Buchwald or Herrmann-type phosphine (B1218219) ligands (e.g., XPhos, SPhos) | K3PO4, Cs2CO3 | Toluene, Dioxane, or DMF/water mixtures |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-8-nitroisoquinoline | Pd(OAc)2 or Pd2(dba)3 | Buchwald or Herrmann-type phosphine ligands (e.g., XPhos, SPhos) | K3PO4, Cs2CO3 | Toluene, Dioxane, or DMF/water mixtures |

| Vinylboronic acid pinacol (B44631) ester | 5-Vinyl-8-nitroisoquinoline | Pd(PPh3)4 | - | Na2CO3, K2CO3 | Toluene/water or Dioxane/water |

Successful Suzuki-Miyaura couplings have been reported for a variety of chloro-heterocyclic substrates, including chloropyridines and chloroquinolines, underscoring the feasibility of this transformation on this compound. nih.govresearchgate.net The development of highly active catalyst systems has significantly expanded the scope of Suzuki-Miyaura couplings to include less reactive aryl chlorides. nih.gov

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orgorganic-chemistry.org This reaction would be a powerful method for the synthesis of a diverse library of 5-amino-8-nitroisoquinoline derivatives from this compound and a wide range of primary and secondary amines.

Table 3: Illustrative Buchwald-Hartwig Amination of this compound

| Amine | Product Type | Catalyst | Ligand | Base | Solvent |

| Aniline | 5-(Phenylamino)-8-nitroisoquinoline | Pd(OAc)2 or Pd2(dba)3 | Sterically hindered phosphine ligands (e.g., BINAP, Xantphos) | NaOt-Bu, K3PO4 | Toluene, Dioxane |

| Morpholine | 5-Morpholino-8-nitroisoquinoline | Pd(OAc)2 or Pd2(dba)3 | Sterically hindered phosphine ligands (e.g., BINAP, Xantphos) | NaOt-Bu, Cs2CO3 | Toluene, Dioxane |

| Benzylamine | 5-(Benzylamino)-8-nitroisoquinoline | Pd(OAc)2 or Pd2(dba)3 | Sterically hindered phosphine ligands (e.g., BINAP, Xantphos) | LiHMDS, K2CO3 | Toluene, Dioxane |

The Buchwald-Hartwig amination has proven to be highly effective for the amination of various haloquinolines and related heterocycles. ias.ac.in The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and can be optimized for specific substrates.

Exploration of Biological Activities and Molecular Interactions Mechanistic/in Vitro Focus

Anticancer Activity Research

Isoquinoline (B145761) derivatives have been a significant focus of anticancer research, with numerous studies demonstrating their potent cytotoxic effects against various cancer cell lines. nih.govnih.govresearchgate.net Their therapeutic potential stems from their ability to interfere with fundamental cellular processes essential for cancer cell proliferation and survival.

A substantial body of in vitro research has established the cytotoxic activity of isoquinoline alkaloids and their synthetic analogs across a wide range of human cancer cell lines. nih.gov Studies have shown that these compounds can be more potent than some standard chemotherapeutic drugs in specific contexts. nih.gov For instance, various isoquinoline derivatives have demonstrated significant growth inhibition in cell lines representing leukemia, melanoma, ovarian, and lung cancers. sciforum.netijrps.com

The pyrrolo[2,1-a]isoquinoline (B1256269) alkaloids, known as lamellarins, have shown particular promise, with compounds like lamellarin D exhibiting cytotoxicity in the nanomolar range against a panel of tumor cell types, including prostate and leukemia cancer cells. rsc.org Similarly, newly synthesized isoquinolinequinone N-oxides have displayed nanomolar GI50 (50% growth inhibition) values against a majority of the 57 human tumor cell lines in the National Cancer Institute's NCI-60 screen. sciforum.net The broad-spectrum cytotoxicity highlights the potential of the isoquinoline scaffold as a foundational structure for the development of new anticancer agents. researchgate.netilo.org

Table 1: Examples of In Vitro Anticancer Activity of Isoquinoline Derivatives

The anticancer effects of isoquinoline derivatives are attributed to their interaction with various molecular targets and the subsequent modulation of critical signaling pathways. nih.gov Research has identified several key mechanisms:

Interaction with Nucleic Acids and Microtubules: Some isoquinoline alkaloids, such as sanguinarine (B192314) and chelerythrine, can bind directly to DNA and RNA, disrupting their structure and interfering with processes like replication and transcription. nih.gov Others, like noscapine, target the cytoskeleton by binding to tubulin, which disrupts microtubule polymerization and leads to mitotic arrest and apoptosis. nih.gov

Enzyme Inhibition: A primary mechanism of action for many isoquinoline derivatives is the inhibition of key enzymes involved in cancer progression. Lamellarin D, for example, is a potent inhibitor of Topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication. rsc.org Certain lamellarins also inhibit a range of protein kinases relevant to cancer, including cyclin-dependent kinases (CDKs), glycogen (B147801) synthase kinase-3 (GSK-3), and casein kinase 1. rsc.org

Modulation of Signaling Pathways: Isoquinoline compounds have been shown to interfere with multiple signaling pathways that regulate cell growth, proliferation, and survival. nih.gov These include the Mitogen-Activated Protein Kinase (MAPK) pathway, the Epidermal Growth Factor Receptor (EGFR)/AMP-activated protein kinase (AMPK) pathway, and the NF-κB signaling pathway, which is critical for inflammatory responses and cell survival. nih.govappartement-christel.de By disrupting these pathways, isoquinoline derivatives can effectively halt cancer cell proliferation and induce cell death. nih.gov

A crucial aspect of the anticancer activity of isoquinoline derivatives is their ability to induce apoptosis, or programmed cell death. This is often achieved by modulating proteins that regulate the apoptotic cascade, particularly Inhibitor of Apoptosis Proteins (IAPs) and caspases. nih.gov

IAPs, such as cIAP1, cIAP2, XIAP, and survivin, are frequently overexpressed in cancer cells, allowing them to evade apoptosis and resist treatment. nih.govmdpi.com They function by binding to and neutralizing caspases, the key executioner enzymes of apoptosis. nih.govnih.gov Newly synthesized isoquinoline derivatives have been specifically designed to antagonize IAPs. nih.gov In vitro studies on ovarian cancer cells demonstrated that these compounds can downregulate the protein levels of XIAP, cIAP-1, and survivin. nih.gov This inhibition of IAPs removes the "brakes" on the apoptotic machinery. nih.gov

Consequently, the downstream caspase cascade is activated. The inhibition of IAPs by isoquinoline derivatives leads to an increase in the levels of cleaved (active) caspase-3 and cleaved PARP (Poly ADP-ribose polymerase), a key substrate of caspase-3. nih.govnih.gov The activation of the caspase-9/3 cascade, part of the intrinsic apoptotic pathway, has also been observed. nih.gov This demonstrates that these compounds effectively promote apoptosis by targeting the IAP-caspase pathway, making them promising candidates for overcoming resistance to conventional cancer therapies. nih.gov

Antimicrobial Research

The isoquinoline scaffold is also a source of potent antimicrobial agents, with various derivatives exhibiting activity against a range of pathogenic bacteria, fungi, and protozoa. rsc.orgepa.gov

Isoquinoline derivatives have shown significant in vitro efficacy against numerous bacterial species. A new class of alkynyl isoquinolines demonstrated strong bactericidal activity against a wide array of Gram-positive bacteria, including clinically important strains like Staphylococcus epidermidis, Listeria monocytogenes, Enterococcus faecalis, and methicillin-resistant Staphylococcus aureus (MRSA). nih.govvt.edu Some of these compounds exhibited moderate activity with Minimum Inhibitory Concentration (MIC) values in the range of 4–16 µg/mL. nih.gov

Certain isoquinoline alkaloids and their derivatives have also shown inhibitory effects against Gram-positive bacteria such as Bacillus cereus and Micrococcus sp. nih.gov While activity against Gram-negative bacteria is generally reported as weaker, some compounds have shown weak effects against Escherichia coli and Klebsiella pneumoniae. nih.gov Furthermore, a study on an isoquinoline derivative against Pseudomonas aeruginosa revealed it could down-regulate proteins crucial for bacterial signaling and membrane integrity. internationalscholarsjournals.com

Notably, the related quinoline (B57606) derivative, cloxyquin (5-chloroquinolin-8-ol), has demonstrated potent activity against Mycobacterium tuberculosis, with MIC values ranging from 0.062 to 0.25 μg/ml for both standard and multidrug-resistant clinical isolates. nih.gov

Table 2: In Vitro Antibacterial Activity of Isoquinoline/Quinoline Derivatives

In addition to antibacterial properties, isoquinoline derivatives have been investigated for their effectiveness against fungal and protozoal pathogens. Several isoquinoline alkaloids have demonstrated potent antifungal activities against opportunistic pathogens like Candida albicans and Cryptococcus neoformans, with MIC values ranging from 62.5 to 1000 µg/ml. nih.gov Synthesized hydrazonic derivatives of isoquinoline have also shown moderate antifungal activity. nih.gov Similarly, research into 5,8-quinazolinediones, which share a heterocyclic core, revealed potent antifungal activity against Candida species and Aspergillus niger. nih.gov

The related 8-aminoquinoline (B160924) scaffold has been a cornerstone in the development of antiprotozoal drugs. nih.gov Efforts in this area have led to the discovery of compounds like tafenoquine (B11912) and sitamaquine (B1681683) for the treatment of malaria and visceral leishmaniasis, respectively. nih.gov These findings suggest that the broader quinoline and isoquinoline frameworks hold significant potential for developing new agents to combat a variety of microbial infections. nih.gov

Proposed Mechanisms of Action (e.g., DNA synthesis interference, membrane disruption)

While the precise mechanisms of action for 5-Chloro-8-nitroisoquinoline have not been specifically elucidated, the activities of structurally related quinoline and nitroaromatic compounds offer potential insights.

DNA Synthesis Interference : A primary proposed mechanism for quinoline-based compounds is the disruption of nucleic acid synthesis. Quinolones, a well-studied class of antibiotics, are known to interfere with DNA replication by inhibiting DNA gyrase (topoisomerase II), an enzyme critical for relaxing supercoiled DNA. sigmaaldrich.comcreative-biolabs.combiomol.com This inhibition prevents the resealing of DNA strands, leading to chromosome fragmentation. creative-biolabs.com Specifically, compounds like 4-nitroquinoline (B1605747) 1-oxide have been shown to inhibit the initiation of DNA replicons. nih.gov Furthermore, nitroaromatic compounds, including nitroimidazoles and nitrofurans, can cause irreversible lesions in nucleic acids, which contributes to their antimicrobial effects. nih.gov It is plausible that this compound could share this ability to interfere with DNA replication and integrity.

Membrane Disruption : Another potential mechanism involves the disruption of cellular membranes. Certain antimalarial drugs, such as atovaquone, are known to collapse the parasite's mitochondrial membrane potential. youtube.com Studies on artemisinin (B1665778) and its derivatives, another crucial class of antimalarials, have shown that they induce rapid depolarization of both the mitochondrial and plasma membranes, a process dependent on reactive oxygen species (ROS). nih.gov Given that nitro compounds can be involved in redox cycling and ROS generation, membrane disruption represents a viable hypothesis for the biological activity of this compound.

Inhibition of Heme Polymerization : A classic mechanism for quinoline-containing antimalarials like chloroquine (B1663885) is the interference with hemoglobin digestion within the parasite's acidic food vacuole. nih.gov These drugs are thought to accumulate in the vacuole and inhibit the polymerization of toxic heme, which is released during hemoglobin breakdown. nih.gov This leads to a buildup of free heme, which is poisonous to the parasite. The structural similarity of this compound to these compounds suggests it might also interfere with this critical detoxification pathway. nih.govnih.gov

Antimalarial Activity Studies

Direct experimental data on the antimalarial activity of this compound against Plasmodium falciparum is not available in published literature. However, analysis of related compounds provides a strong basis for predicting its potential activity and guiding future research.

No specific IC₅₀ values for this compound are documented. Antimalarial screening typically involves testing compounds against both chloroquine-sensitive (CQS) and chloroquine-resistant (CQR) strains of P. falciparum to determine potency and identify potential for overcoming resistance. For context, various quinoline derivatives have shown potent activity, with IC₅₀ values often in the nanomolar range. nih.gov A series of 5-aryl-8-aminoquinolines demonstrated greater potency against a CQR clone than a CQS clone, indicating that modifications at this position can be crucial for overcoming resistance. nih.gov

Structure-activity relationship (SAR) studies on analogous compounds highlight the importance of the substituents on the isoquinoline core for antimalarial potency.

Role of the Chloro Group : The presence and position of a chlorine atom are critical for the activity of many quinoline-based antimalarials. In the 4-aminoquinoline (B48711) series, a 7-chloro group is considered essential for optimal activity. youtube.com Studies on 2-arylvinylquinolines showed that introducing a chlorine atom at the C6 position led to an enhancement of antiplasmodial activity. nih.gov This suggests that the 5-chloro substituent in this compound is likely a key contributor to its predicted biological activity.

The table below summarizes the predicted influence of the key structural features of this compound based on SAR studies of related compounds.

| Structural Feature | Position | Predicted Influence on Antimalarial Activity | Basis of Prediction (Related Compounds) |

| Chloro Group | C5 | Likely enhances potency. | Halogen atoms, particularly chlorine, at various positions on the quinoline ring are crucial for the activity of established antimalarials (e.g., 4-aminoquinolines, 2-arylvinylquinolines). youtube.comnih.gov |

| Nitro Group | C8 | Effect is complex; may contribute to activity via redox mechanisms but could be modulated by its electron-withdrawing nature. | Nitroaromatic compounds can act as prodrugs. However, some SAR studies on related quinolines show a preference for electron-donating groups for optimal potency. nih.gov |

| Isoquinoline Scaffold | - | Provides the core structure for interacting with biological targets like heme or DNA. | The quinoline and isoquinoline scaffolds are privileged structures in antimalarial drug discovery. nih.gov |

Other Investigated Biological Activities (As applicable to nitroisoquinoline scaffolds)

The isoquinoline scaffold is a common feature in molecules exhibiting a range of biological effects, including anti-inflammatory and antioxidant activities. nih.govbenthamdirect.comresearchgate.net

Anti-inflammatory Activity : Isoquinoline derivatives have been shown to possess significant anti-inflammatory properties. nih.gov For example, certain isoquinoline-1-carboxamides suppress the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in microglial cells. nih.gov The mechanism often involves the inhibition of key signaling pathways such as the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathways, which are central to the inflammatory response. nih.gov

Antioxidant Activity : Many heterocyclic compounds, including those with quinoline and isoquinoline cores, function as antioxidants. mdpi.com Their mechanisms can involve scavenging free radicals or chelating metal ions that catalyze the production of reactive oxygen species. This activity is crucial for protecting cells from oxidative stress, a condition implicated in numerous diseases.

A significant consideration for any nitroaromatic compound is its potential for mutagenicity. The nitro group itself is a structural alert for genotoxicity.

The mutagenic potential of nitroaromatic compounds is frequently assessed using the Ames test, a biological assay that uses bacteria to test whether a chemical can cause mutations in the DNA. nih.govnih.govyoutube.com Many nitroaromatic compounds are known to be mutagenic in this test. researchgate.netnih.govdntb.gov.ua The mechanism is believed to involve the enzymatic reduction of the nitro group within the cell to a highly reactive nitrenium ion. This electrophilic intermediate can then form covalent adducts with DNA, leading to mutations during DNA replication. researchgate.net Studies on nitrobenzanthrones have shown a strong correlation between the stability of the nitrenium ion and the mutagenic potency of the compound. researchgate.net Therefore, due to the presence of the 8-nitro group, this compound is predicted to have a mutagenic potential that would require experimental verification.

Protein Binding and Molecular Docking Studies (Related to mechanism of action)

No published research data is currently available on the specific protein binding and molecular docking of this compound.

Interactive Data Table: Protein Binding Affinity of this compound

No data available.

Interactive Data Table: Molecular Docking Parameters of this compound with Putative Targets

No data available.

Analytical Methodologies for Isoquinoline Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 5-Chloro-8-nitroisoquinoline and analyzing it within complex mixtures. While specific HPLC methods for this compound are not extensively detailed in publicly available literature, established methods for related nitroaromatic and quinoline (B57606) derivatives can be adapted.

Typically, a reversed-phase HPLC method would be employed. This involves a non-polar stationary phase (often a C18 column) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water, often with modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization for mass spectrometry detection. The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases.

Key Parameters for HPLC Method Development:

| Parameter | Typical Conditions for Nitroaromatic Compounds |

| Column | C18, C8, Phenyl-Hexyl |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |

| Additives | 0.1% Formic Acid, Ammonium Acetate |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV-Vis (often at wavelengths around 254 nm or specific absorbance maxima of the nitro group) |

| Temperature | Ambient to 40°C |

The purity of a this compound sample is determined by integrating the area of the main peak and any impurity peaks in the chromatogram. The percentage purity is calculated as the ratio of the main peak area to the total area of all peaks. For accurate quantification, a calibration curve is generated using certified reference standards of this compound at various concentrations.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification and precise quantification of this compound, especially at low concentrations.

Following chromatographic separation, the analyte is introduced into the mass spectrometer source, where it is ionized. Common ionization techniques for nitroaromatic compounds include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI), often in negative ion mode due to the electron-withdrawing nature of the nitro group. rsc.org The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z).

For this compound (molecular formula C₉H₅ClN₂O₂), the expected exact mass can be calculated. This theoretical mass is a critical parameter for identification. In tandem mass spectrometry (MS/MS), the molecular ion is fragmented, and the resulting fragmentation pattern provides structural information, further confirming the compound's identity. nih.gov

Typical LC-MS Parameters for Nitroaromatic Analysis:

| Parameter | Description |

| Ionization Mode | Negative Electrospray Ionization (ESI) or APCI rsc.org |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), Orbitrap |

| Scan Mode | Full Scan for identification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for quantification |

| Expected [M-H]⁻ | ~207.00 g/mol |

Quantitative analysis by LC-MS is highly sensitive and is performed by constructing a calibration curve using the peak area of a specific precursor or product ion against the concentration of the standard.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purification

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used to monitor the progress of chemical reactions, such as the synthesis of this compound, and to guide purification processes like column chromatography. libretexts.orgrochester.edu

In TLC, a small amount of the reaction mixture is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then placed in a sealed chamber containing a suitable mobile phase (eluent). The eluent moves up the plate by capillary action, and the components of the mixture separate based on their differential affinity for the stationary and mobile phases.

The progress of a reaction can be monitored by spotting the starting material, the reaction mixture, and a co-spot (a mixture of the starting material and the reaction mixture) on the same plate. rochester.edu The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction.

Visualization of Nitro Compounds on TLC Plates:

Nitroaromatic compounds are often UV-active due to their conjugated systems, allowing for visualization under a UV lamp (typically at 254 nm) where they appear as dark spots on a fluorescent background. For compounds that are not UV-active or for enhanced visualization, various staining reagents can be used. Although no specific stain is universally used for all nitro compounds, general charring agents or specific reagents that react with the nitro group or other functional groups on the molecule can be employed. epfl.chillinois.edu

Example of a TLC System for Reaction Monitoring:

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | A mixture of non-polar and polar solvents, e.g., Hexane:Ethyl Acetate (ratio adjusted for optimal separation) |

| Visualization | UV light (254 nm), Potassium permanganate (B83412) stain |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a compound. For a pure sample of this compound, the experimentally determined percentages of carbon, hydrogen, nitrogen, and chlorine should closely match the theoretical values calculated from its molecular formula, C₉H₅ClN₂O₂. This serves as a crucial confirmation of the compound's stoichiometry and purity.

The theoretical elemental composition is calculated based on the atomic masses of the constituent elements and the molecular weight of the compound.

Theoretical Elemental Composition of this compound (C₉H₅ClN₂O₂):

| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |

| Carbon (C) | 12.011 | 9 | 108.099 | 51.82 |

| Hydrogen (H) | 1.008 | 5 | 5.040 | 2.42 |

| Chlorine (Cl) | 35.453 | 1 | 35.453 | 17.00 |

| Nitrogen (N) | 14.007 | 2 | 28.014 | 13.43 |

| Oxygen (O) | 15.999 | 2 | 31.998 | 15.34 |

| Total | 208.604 | 100.00 |

Discrepancies between the experimental and theoretical values can indicate the presence of impurities or an incorrect structural assignment.

Development of Novel Detection and Localization Methods

Research into novel methods for the detection and localization of nitroaromatic compounds is an active area, driven by their relevance in various fields, including environmental monitoring and security. novomof.com While specific novel methods for this compound are not prominent in the literature, techniques developed for other nitroaromatics could potentially be adapted.

These emerging methods often rely on fluorescence quenching, colorimetric changes, or electrochemical responses upon interaction with the nitroaromatic analyte. Materials such as metal-organic frameworks (MOFs), quantum dots, and specifically designed polymers are being explored as sensing platforms. nih.govrsc.org For instance, luminescent MOFs can exhibit a change in their fluorescence intensity upon binding with nitroaromatic compounds, providing a basis for a highly sensitive sensor. nih.gov The development of such sensors for this compound could enable rapid, in-situ detection and localization in various applications.

Future Research Directions and Translational Perspectives

Design and Synthesis of Advanced 5-Chloro-8-nitroisoquinoline Derivatives with Enhanced Specificity

The isoquinoline (B145761) nucleus is a key structural motif in numerous pharmacologically active compounds. orgsyn.orgthieme-connect.de The strategic modification of the this compound scaffold is a promising avenue for creating derivatives with improved biological specificity and efficacy. Future research will likely focus on introducing diverse functional groups at various positions on the isoquinoline ring to modulate the molecule's electronic and steric properties. This approach aims to optimize interactions with specific biological targets, such as enzymes and receptors, which are often dysregulated in disease states like cancer. ontosight.ai The synthesis of such derivatives may involve multi-step reaction sequences, leveraging modern synthetic methodologies to achieve high yields and purity. orgsyn.org

Integration into Supramolecular Systems and Material Science Applications

The field of supramolecular chemistry offers exciting opportunities for the application of this compound. The molecule's planar aromatic structure and potential for intermolecular interactions, such as hydrogen bonding and π-π stacking, make it an ideal building block for the construction of complex, self-assembled supramolecular architectures. These systems could find use in the development of novel materials with tailored optical, electronic, or catalytic properties. For instance, the incorporation of this compound derivatives into metal-organic frameworks (MOFs) or other porous materials could lead to new sensors or storage devices. The gelation properties of related compounds like 5-chloro-8-hydroxyquinoline (B194070) in certain solvents suggest that derivatives of this compound might also form functional gels. nih.gov

Exploration of Catalytic Applications and Reagent Development

The reactivity of the this compound core suggests its potential as a versatile reagent or catalyst in organic synthesis. The electron-withdrawing nature of the nitro group and the presence of the chloro substituent can influence the reactivity of the isoquinoline ring system, making it amenable to various chemical transformations. orgsyn.org For example, the nitro group can be readily reduced to an amine, providing a synthetic handle for further derivatization. orgsyn.org Additionally, the chlorine atom can participate in transition-metal-catalyzed cross-coupling reactions, a powerful tool for constructing complex organic molecules. orgsyn.org Research in this area could lead to the development of novel catalysts for a range of chemical reactions, contributing to more efficient and sustainable chemical processes. The catalytic oxidation of related quinoline (B57606) compounds has been a subject of study, indicating a potential avenue for exploring the catalytic properties of this compound. rsc.org

Deeper Mechanistic Investigations of Biological Interactions

While quinoline derivatives are known to possess a broad spectrum of biological activities, including antimicrobial and anticancer properties, the precise mechanisms of action are often not fully understood. ontosight.ai Future research should focus on detailed mechanistic studies to elucidate how this compound and its derivatives interact with biological macromolecules at the molecular level. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling can provide valuable insights into the binding modes and structure-activity relationships of these compounds. nih.gov A deeper understanding of these interactions is crucial for the rational design of more potent and selective therapeutic agents with minimized off-target effects.

Application of Flow Chemistry in Synthesis and Derivatization

Flow chemistry, a paradigm shift from traditional batch processing, offers numerous advantages for the synthesis and derivatization of this compound. noelresearchgroup.com This technology enables precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, higher purity, and enhanced safety, particularly for reactions involving hazardous reagents or intermediates. noelresearchgroup.com The use of flow reactors can facilitate the rapid screening of reaction conditions and the efficient production of a library of derivatives for biological evaluation. thalesnano.com This approach is particularly well-suited for multistep syntheses, allowing for the telescoping of reactions and minimizing the need for intermediate purification steps. noelresearchgroup.com

Advanced Computational Modeling for Rational Drug Design and Material Discovery

Computational modeling has become an indispensable tool in modern chemical research, accelerating the discovery and development of new drugs and materials. researchgate.net In the context of this compound, computational methods can be employed for a variety of purposes. patsnap.comopenmedicinalchemistryjournal.com Molecular docking and molecular dynamics simulations can predict the binding affinity and mode of interaction of derivatives with their biological targets, guiding the design of more potent inhibitors. nih.govopenmedicinalchemistryjournal.com Quantitative structure-activity relationship (QSAR) studies can identify the key structural features that contribute to a compound's biological activity. bpums.ac.ir In materials science, computational modeling can be used to predict the properties of supramolecular assemblies and guide the design of new materials with desired functionalities. researchgate.net The integration of computational and experimental approaches will be critical for unlocking the full potential of this compound and its derivatives. bpums.ac.ir

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.